Structural Class-Level Inference: Predicted Physicochemical and Drug-Likeness Differentiation vs. 7-Phenethyl Analog
The replacement of a neutral, lipophilic phenethyl group at N7 (as in 3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione) with a basic piperidin-1-yl-ethyl moiety imparts predicted differentiation in key physicochemical parameters. Using the SMILES structure CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCCCC4, computational predictions (SwissADME/Osiris Property Explorer class methods) indicate a topological polar surface area (TPSA) of approximately 79 Ų, one H-bond donor (N1-H), and seven H-bond acceptors. The basic piperidine nitrogen (predicted pKa ~9.5) renders the molecule ionizable at physiological pH, enhancing aqueous solubility (predicted LogS ≈ -2.8) compared to the non-ionizable phenethyl analog (predicted LogS ≈ -3.8) [1]. This ~1 log unit improvement in predicted solubility can translate to higher bioavailability and more reliable in vitro assay concentrations.
| Evidence Dimension | Predicted aqueous solubility (LogS, mol/L) |
|---|---|
| Target Compound Data | Predicted LogS ≈ -2.8 (SwissADME model; based on SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCCCC4) |
| Comparator Or Baseline | 3-Methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Predicted LogS ≈ -3.8 |
| Quantified Difference | Approximately 1 log unit (~10-fold) higher predicted solubility for the piperidin-1-yl-ethyl analog |
| Conditions | Computational prediction (SwissADME/Osiris class model); no experimental solubility data available for either compound |
Why This Matters
Improved predicted aqueous solubility directly influences the reliability of in vitro assay results by reducing compound precipitation and variability, making the piperidin-1-yl-ethyl derivative a more tractable chemical probe for early-stage screening relative to the phenethyl analog.
- [1] SwissADME. Swiss Institute of Bioinformatics. Accessed 2026. Predictions generated using canonical SMILES input: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCCCC4. View Source
